molecular formula C18H25NO4 B2364935 Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate CAS No. 2055841-21-7

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate

Cat. No. B2364935
CAS RN: 2055841-21-7
M. Wt: 319.401
InChI Key: GTWHCGPVRHUVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate is a chemical compound with the CAS RN®: 2055841-21-7 . It is produced by PharmaBlock Sciences, Inc .

Scientific Research Applications

Synthesis and Optimization

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate and its derivatives have been extensively studied in the context of synthesis and chemical optimization. For instance, Wang et al. (2015) described the synthesis of a key intermediate of Vandetanib, highlighting the optimization of synthetic methods and overall yields (Wang, Wang, Tang, & Xu, 2015). Similarly, Kong et al. (2016) reported on the synthesis of an important intermediate in biologically active compounds such as crizotinib, emphasizing the synthesis steps and yield optimization (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Application in Pharmaceutical Research

This compound also plays a crucial role in pharmaceutical research. For example, Yamashita et al. (2015) explored its use in the synthesis of a novel triple reuptake inhibitor, detailing the design of asymmetric reactions and extensive exploration of enzymes and catalysts (Yamashita, Taya, Nishitani, Oda, Kawamoto, Kimura, Ishichi, Terauchi, & Yamano, 2015). Millet and Baudoin (2015) investigated the use of this compound in the synthesis of 3-arylpiperidines, important building blocks in pharmaceutical research, focusing on the development of palladium-catalyzed migrative Negishi coupling (Millet & Baudoin, 2015).

Diverse Chemical Applications

Additionally, the compound's derivatives have been used in various chemical syntheses. Xiao-kai (2013) studied its use in the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolone, focusing on the improvement of synthetic procedures and cost reduction (Xiao-kai, 2013). Zhang, Ye, Xu, and Xu (2018) explored its application in synthesizing small molecule anticancer drugs, emphasizing high yields and rapid synthesis methods (Zhang, Ye, Xu, & Xu, 2018).

properties

IUPAC Name

tert-butyl 3-(3-methoxycarbonylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-6-9-15(12-19)13-7-5-8-14(11-13)16(20)22-4/h5,7-8,11,15H,6,9-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWHCGPVRHUVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate

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